2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide is a complex organic compound characterized by its unique triazole and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, introduction of the sulfanyl group, and subsequent acetamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes, ensuring cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction systems could be employed to enhance efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy and tert-butyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study various biochemical pathways. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and protein-ligand binding.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique functional groups allow for the design of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and acetamide group can form hydrogen bonds and other interactions with proteins or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
- 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide stands out due to its specific substitution pattern on the phenyl rings. This unique arrangement can influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C29H32N4O2S |
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Molecular Weight |
500.7 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C29H32N4O2S/c1-19-8-7-9-20(2)26(19)30-25(34)18-36-28-32-31-27(21-10-12-22(13-11-21)29(3,4)5)33(28)23-14-16-24(35-6)17-15-23/h7-17H,18H2,1-6H3,(H,30,34) |
InChI Key |
PCOCIPQEWMAZCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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